molecular formula C22H20N2O4 B2867154 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-77-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2867154
CAS No.: 899947-77-4
M. Wt: 376.412
InChI Key: XSOPBAHXXMHXGM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) (Source) . CDK9 is a central regulatory kinase and the catalytic core of the positive transcription elongation factor b (P-TEFb), which is a critical node for the transcriptional control of genes with short-lived mRNAs, including many anti-apoptotic proteins and proto-oncogenes like MCL1 and MYC (Source) . By selectively inhibiting CDK9-mediated phosphorylation of the RNA polymerase II C-terminal domain, this compound effectively induces the rapid downregulation of these key survival proteins, leading to the induction of apoptosis in susceptible cells (Source) . Its primary research value lies in its utility as a chemical probe to dissect the role of CDK9 and transcriptional regulation in various biological contexts, particularly in oncology research for investigating transcription-dependent malignancies and for evaluating potential synthetic lethal interactions with other therapeutic agents (Source) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-5-2-3-6-16(15)14-24-10-4-7-18(22(24)26)21(25)23-17-8-9-19-20(13-17)28-12-11-27-19/h2-10,13H,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOPBAHXXMHXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial reaction typically involves the formation of sulfonamide derivatives followed by further derivatization with various acetamides. The synthesis pathway can be summarized as follows:

  • Formation of Sulfonamide : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
  • Derivatization : The sulfonamide is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of a base like lithium hydride to yield the final product .

Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase : A target for Alzheimer's disease (AD) treatment.

The synthesized compounds were screened for their inhibitory effects on these enzymes, showing promising results that suggest potential therapeutic applications in managing T2DM and AD .

Anti-inflammatory and Analgesic Properties

In related studies, compounds structurally similar to this compound have been evaluated for their anti-inflammatory and analgesic activities. For instance:

  • Compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation.
  • Certain derivatives showed up to 86% inhibition of edema compared to standard anti-inflammatory drugs like sodium diclofenac .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Diabetes Management : A study investigated the effects of a related compound on blood glucose levels in diabetic rats. Results indicated a reduction in postprandial glucose levels by approximately 30% , suggesting a mechanism involving α-glucosidase inhibition .
  • Neuroprotection : Another study assessed the neuroprotective effects of benzodioxin derivatives in models of oxidative stress. The compounds showed a reduction in lipid peroxidation and improved cognitive function metrics in treated animals .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • The presence of the benzodioxin moiety is crucial for enzyme inhibition.
  • Substituents on the aromatic rings modulate potency and selectivity towards specific targets.

Summary Table of Biological Activities

Activity TypeTarget EnzymeInhibition (%)Reference
α-glucosidase InhibitionKey enzyme for T2DMUp to 70%
Acetylcholinesterase InhibitionTarget for ADSignificant
COX InhibitionAnti-inflammatoryUp to 86%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound :

  • Core : 1,2-Dihydropyridine with a 2-oxo group.
  • Substituents :
    • Position 1: 2-Methylphenylmethyl.
    • Position 3: Carboxamide-linked 2,3-dihydro-1,4-benzodioxin.

Analog 1 () :

  • Core : Dihydropyrimido[4,5-d]pyrimidine (larger fused-ring system).
  • Substituents: Pyridin-3-ylamino and benzyl groups.
  • Implications : The expanded core may enhance binding to kinase targets due to planar aromaticity, but reduced solubility could limit bioavailability .

Analog 2 () :

  • Core : Dihydropyrimido[1,2-a]benzimidazole (fused benzimidazole).
  • Substituents :
    • Biphenyl and phenyl groups.

Analog 3 () :

  • Core : Pyridin-3-amine with benzodioxin.
  • Substituents: Dimethylaminomethylphenyl and methoxy groups.
  • Implications : The amine group may improve solubility, but reduced steric bulk compared to the target compound could alter target specificity .
Substituent Effects
Compound Key Substituents Molecular Weight Potential Impact
Target Compound 2-Methylphenylmethyl, benzodioxin ~391.46 (est.) Enhanced lipophilicity; steric hindrance
AZ331 () Thioether, cyano, furyl ~500 (est.) Thioether may improve redox activity
AZ257 () 4-Bromophenyl, thioether ~550 (est.) Bromine adds electronegativity
CS-0309467 () Dimethylaminomethyl, methoxy 391.46 Increased solubility via tertiary amine
Pharmacological Implications
  • Target Compound vs. Dihydropyridines () : Unlike classical 1,4-dihydropyridines (e.g., nifedipine), the 1,2-dihydropyridine core here lacks symmetry, possibly reducing calcium channel affinity. The benzodioxin moiety may redirect activity toward CNS targets, such as serotonin or dopamine receptors .
  • Thioether-Containing Analogs () : Thio groups in AZ331/AZ257 could confer antioxidant properties or modulate cytochrome P450 interactions, contrasting with the target compound’s oxygen-based linkages .
  • Fused-Ring Systems (–2) : Increased aromaticity in dihydropyrimido analogs may enhance DNA intercalation or kinase inhibition, diverging from the target compound’s likely GPCR or ion channel focus .

Preparation Methods

Nitration of 2,3-Dihydro-1,4-benzodioxin

The benzodioxin core is functionalized at the 6-position through electrophilic aromatic substitution. Nitration using fuming nitric acid in acetic anhydride at 0–5°C yields 6-nitro-2,3-dihydro-1,4-benzodioxin. Regioselectivity is controlled by the electron-donating oxygen atoms of the dioxane ring, directing nitration to the para position relative to the ether linkages.

Reduction of Nitro Group to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to a primary amine, producing 2,3-dihydro-1,4-benzodioxin-6-amine in 85–92% yield. Alternative reductants like Fe/HCl or SnCl₂ may be used but risk over-reduction or side reactions.

Synthesis of 1-[(2-Methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Hantzsch-Type Cyclization for Pyridone Formation

The dihydropyridone scaffold is constructed via a modified Hantzsch reaction. Ethyl 3-oxopent-4-enoate (1.0 equiv), 2-methylbenzylamine (1.2 equiv), and ammonium acetate (2.0 equiv) undergo cyclocondensation in refluxing ethanol (12 h), yielding ethyl 1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate. The reaction proceeds via enamine intermediate formation, followed by 6π-electrocyclic ring closure.

Saponification of Ester to Carboxylic Acid

The ethyl ester is hydrolyzed using NaOH (2M, 80°C, 4 h) to afford the free carboxylic acid. Acidification with HCl (1M) precipitates the product, which is recrystallized from ethanol/water (1:1) to achieve >95% purity.

Amide Coupling of Fragments

Activation of Carboxylic Acid

The dihydropyridone-3-carboxylic acid is activated using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent, 1.5 equiv) in N-methylpyrrolidone (NMP) at 0°C. This generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the benzodioxin amine.

Aminolysis and Workup

Benzodioxin-6-amine (1.2 equiv) is added dropwise, followed by ethyldiisopropylamine (2.0 equiv) to scavenge HCl. After stirring at 25°C for 6 h, the reaction is quenched with ice-water, and the precipitate is filtered. Crude product is purified via recrystallization from toluene, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (73% yield).

Optimization and Challenges

Regioselectivity in Pyridone Alkylation

Initial attempts to introduce the 2-methylbenzyl group via alkylation of 2-hydroxypyridine resulted in low yields due to O- vs. N-alkylation competition. Switching to a Hantzsch approach with pre-functionalized amines improved selectivity.

Amidation Efficiency

Early coupling methods using EDCl/HOBt provided moderate yields (55–60%). Transitioning to Mukaiyama’s reagent enhanced efficiency by minimizing racemization and side-product formation.

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